(R)-2-(4-Vinylphenyl)pyrrolidine
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Overview
Description
®-2-(4-Vinylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a vinyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Vinylphenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a vinyl-substituted benzene compound. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-2-(4-Vinylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted pyrrolidine derivatives.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Scientific Research Applications
®-2-(4-Vinylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(4-Vinylphenyl)pyrrolidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Vinylphenyl)pyrrolidine: The enantiomer of ®-2-(4-Vinylphenyl)pyrrolidine with similar chemical properties but different stereochemistry.
2-(4-Vinylphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
4-Vinylphenylpyridine: A structurally similar compound with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(4-Vinylphenyl)pyrrolidine is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This makes it valuable in asymmetric synthesis and applications where chirality plays a crucial role.
Properties
Molecular Formula |
C12H15N |
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Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2R)-2-(4-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2,5-8,12-13H,1,3-4,9H2/t12-/m1/s1 |
InChI Key |
XVMOYBKEVXXGLA-GFCCVEGCSA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)[C@H]2CCCN2 |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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